CID 171370505

Beschreibung

Overview of Endothelin Peptides and Receptor Subtypes (ET-A, ET-B) in Physiological and Pathophysiological Contexts

The endothelin (ET) family consists of three isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3) researchgate.net. ET-1 is the most prominent isoform in the human cardiovascular system and is primarily produced by vascular endothelial cells researchgate.netbiochemia-medica.com. These peptides exert their biological effects by binding to two main G protein-coupled receptor subtypes: endothelin receptor type A (ET-A) and endothelin receptor type B (ET-B) researchgate.netbiochemia-medica.com. A third subtype, ET-C, has also been identified, though its functions and distribution are less clear biochemia-medica.com.

ET-A receptors are predominantly found on vascular smooth muscle cells and primarily mediate vasoconstriction and cell proliferation researchgate.netbiochemia-medica.com. ET-B receptors are located on both endothelial cells and vascular smooth muscle cells biochemia-medica.comresearchgate.net. On endothelial cells, ET-B receptors contribute to vasodilation through the release of nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of ET-1 from circulation researchgate.netresearchgate.netnih.gov. On vascular smooth muscle cells, ET-B receptors can also mediate vasoconstriction biochemia-medica.com. The distribution and ratio of ET-A and ET-B receptors can vary across different tissues and can be altered in disease states biochemia-medica.com.

In physiological contexts, the endothelin system plays a role in regulating vascular tone, blood pressure, and various organ functions, including cardiac, renal, and endocrine systems researchgate.netresearchgate.net. However, in pathophysiological conditions, elevated levels of ET-1 and/or altered receptor expression contribute to the progression of various diseases researchgate.netresearchgate.net.

Rationale for Endothelin Receptor Antagonism in Disease Pathophysiology

Increased ET-1 levels have been observed in various disease states, including congestive heart failure, pulmonary hypertension, acute myocardial infarction, and renal failure, suggesting the endothelin system as a potential therapeutic target researchgate.netersnet.orgtouchendocrinology.com. ET-1 is a potent vasoconstrictor and can induce adverse cardiac remodeling, influence cardiac loading conditions, reduce coronary flow, and have direct myocardial effects ersnet.org. In the kidney, the ET system is strongly involved in the pathophysiology of diabetic nephropathy, contributing to vasoconstriction, inflammation, and proliferation touchendocrinology.comoup.com. ET-1 also promotes kidney injury through adverse effects on endothelial glycocalyx, podocytes, and mesangial cells, and by stimulating inflammation and fibrosis in tubules oup.com.

Given the detrimental roles of excessive endothelin activity in these conditions, antagonizing endothelin receptors has been explored as a therapeutic strategy researchgate.netersnet.orgtouchendocrinology.comoup.com. The rationale is that blocking the effects of endothelin, particularly the vasoconstrictive and proliferative actions mediated by the ET-A receptor, could ameliorate disease progression and symptoms oup.comtandfonline.com.

Historical Context of Non-Peptide Endothelin Receptor Antagonist Discovery and Development, including PD-156707

Following the discovery of endothelin in 1988, there was significant interest in developing endothelin receptor antagonists researchgate.netersnet.orgahajournals.orgresearchgate.net. Early efforts focused on peptide antagonists, such as BQ-123 (an ET-A selective peptide antagonist) and BQ-788 (a selective ET-B peptide antagonist) nih.govresearchgate.netmdpi.comencyclopedia.pub. However, the focus soon shifted to identifying and testing non-peptide small molecule compounds that were orally active ahajournals.org.

The discovery of non-peptide endothelin receptor antagonists often involved screening chemical libraries chimia.chsci-hub.se. PD-156707 emerged from such a screening program at Parke-Davis sci-hub.senih.govnih.gov. It was designed based on a compound identified during the screening of the Parke-Davis chemical library nih.gov. Lead optimization studies were conducted to improve the potency and selectivity of initial hits, leading to the discovery of potent, orally active, non-peptide ET-A selective antagonists, including PD-156707 sci-hub.senih.gov.

Characterization of PD-156707 as a Highly Selective Endothelin-A Receptor Antagonist

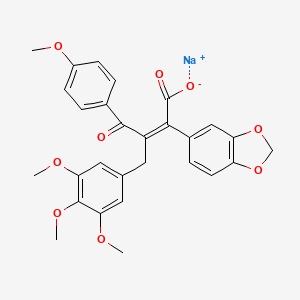

PD-156707 (also known as CI-1020) is characterized as a highly potent, orally active, non-peptide antagonist selective for the ET-A receptor subtype tandfonline.comnih.govmedchemexpress.comtocris.com. Its chemical structure is sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxy-phenyl)-4-oxo-3-(3,4,5- trimethoxy-benzyl)-but-2-enoate nih.govnih.gov.

Pharmacological studies have demonstrated the high selectivity of PD-156707 for the ET-A receptor. In studies using cloned human ET-A and ET-B receptors, PD-156707 inhibited the binding of [125I]-ET-1 with significantly different affinity values nih.gov.

Interactive Table 1: PD-156707 Binding Affinity to Human Endothelin Receptor Subtypes

| Receptor Subtype | Ligand | Inhibition Binding Ki (nM) | Citation |

| ET-A | [125I]-ET-1 | 0.17 | nih.gov |

| ET-B | [125I]-ET-1 | 133.8 | nih.gov |

This data indicates an approximately 800-fold higher affinity for human ET-A receptors compared to human ET-B receptors sci-hub.se. While this high selectivity has been demonstrated in several species, the selectivity was noted to be around 100-fold in rat tissues sci-hub.se.

PD-156707 also effectively antagonizes ET-1-stimulated functional responses mediated by the ET-A receptor. For instance, it inhibits ET-1-stimulated phosphoinositide hydrolysis in cells expressing cloned human ET-A receptors with an IC50 value of 2.4 nM nih.gov. It also inhibits arachidonic acid release in rabbit renal artery vascular smooth muscle cells, an ET-A mediated response, with an IC50 of 1.1 nM sci-hub.seresearchgate.net.

In isolated blood vessels, PD-156707 inhibits vasoconstriction mediated by ET-A receptors (e.g., in rabbit femoral artery) with a pA2 value of 7.5, while its effect on ET-B mediated responses (e.g., in rabbit pulmonary artery) is significantly lower (pA2 of 4.7) nih.gov.

Interactive Table 2: PD-156707 Functional Antagonist Activity

| Functional Assay | Receptor Subtype Involved | IC50 or pA2 Value | Citation |

| Inhibition of ET-1-stimulated phosphoinositide hydrolysis | ET-A | IC50 = 2.4 nM | sci-hub.senih.gov |

| Inhibition of arachidonic acid release | ET-A | IC50 = 1.1 nM | sci-hub.seresearchgate.net |

| Inhibition of vasoconstriction (Rabbit Femoral Artery) | ET-A | pA2 = 7.5 | nih.gov |

| Inhibition of vasoconstriction (Rabbit Pulmonary Artery) | ET-B | pA2 = 4.7 | nih.gov |

In vivo studies in rats have shown that oral administration of PD-156707 blocks ET-A mediated pressor responses but has no effect on ET-B mediated dilator responses nih.gov. Preclinical studies have also indicated the efficacy of PD-156707 in animal models of conditions such as congestive heart failure, pulmonary hypertension, and cerebral ischemia researchgate.nettandfonline.com. For example, in rats with established hypoxic pulmonary hypertension, chronic oral administration of PD-156707 resulted in dose-related reversal of the hypertension and attenuation of right ventricular hypertrophy sci-hub.se. It has also been shown to inhibit hypoxic pulmonary vasoconstriction medchemexpress.com. In a rat model of newborn hypoxia/anoxia, PD-156707 significantly increased cardiomyocyte proliferation and cell size, suggesting a role for ET-1 acting through ET-A receptors in inhibiting cardiomyocyte proliferation during development plos.org.

PD-156707 has also been investigated for its potential to inhibit intimal hyperplasia. In organ culture of human saphenous veins, PD-156707 completely blocked intimal hyperplasia medchemexpress.cominvivochem.com.

Interactive Table 3: PD-156707 Effects in Preclinical Models

| Model | Species | Effect Observed | Citation |

| Hypoxic Pulmonary Hypertension | Rat | Dose-related reversal of established hypertension, attenuation of right ventricular hypertrophy | sci-hub.se |

| Hypoxic Pulmonary Vasoconstriction | Rat | Inhibition | medchemexpress.com |

| Newborn Hypoxia/Anoxia (Cardiomyocyte) | Rat | Increased cardiomyocyte proliferation and cell size, abrogated anoxia-mediated effects on cyclin D2 and p27 | plos.org |

| Intimal Hyperplasia (Saphenous Veins) | Human | Complete blockade in organ culture | medchemexpress.cominvivochem.com |

| ET-1-induced pressor responses | Rat | Blocked following oral administration | medchemexpress.com |

PD-156707's potent and selective ET-A receptor antagonism makes it a valuable tool for investigating the specific roles of the ET-A receptor in various physiological and pathological processes nih.gov.

Eigenschaften

CAS-Nummer |

162412-70-6 |

|---|---|

Molekularformel |

C28H26NaO9 |

Molekulargewicht |

529.5 g/mol |

IUPAC-Name |

sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate |

InChI |

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31); |

InChI-Schlüssel |

XTVABJHDPQZAPZ-UHFFFAOYSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] |

Aussehen |

Solid powder |

Piktogramme |

Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD-156707; PD 156707; PD156707. |

Herkunft des Produkts |

United States |

Pharmacological Characterization and Molecular Mechanisms of Pd 156707 Action

Receptor Binding Affinity and Selectivity Profile of PD-156707

PD-156707 is a nonpeptide antagonist that demonstrates a high affinity and marked selectivity for the endothelin-A (ETA) receptor subtype. This pharmacological profile has been characterized through various in vitro studies using cloned human receptors and native tissues.

High-Affinity Binding to Endothelin-A Receptors

PD-156707 exhibits potent binding to the human ETA receptor. In studies utilizing cloned human endothelin receptors, PD-156707 was shown to inhibit the binding of [125I]-ET-1 with a Ki value of 0.17 nM. nih.gov Further investigations in human cardiovascular tissues have corroborated this high affinity. For instance, in the human coronary artery and saphenous vein, the affinity (expressed as Ki) of the ETA receptor for PD-156707 was determined to be 0.15 nM and 0.5 nM, respectively. nih.gov This potent binding affinity underscores the compound's strong interaction with the ETA receptor.

Preferential Selectivity Over Endothelin-B Receptors

A defining characteristic of PD-156707 is its significant selectivity for the ETA receptor over the endothelin-B (ETB) receptor. In binding assays with cloned human receptors, the Ki value for ETB receptors was 133.8 nM, which, when compared to its Ki for ETA receptors (0.17 nM), indicates a substantial preference. nih.gov This selectivity is further pronounced in native human tissues. Competition experiments conducted in human left ventricle and kidney tissues revealed that PD-156707 has a 1,000- to 15,000-fold greater selectivity for the ETA receptor over the ETB receptor. nih.govresearchgate.net Some studies have indicated that PD-156707 binds to human ETA receptors with an approximately 800-fold higher affinity than to human ETB receptors. medchemexpress.com

Table 1: Receptor Binding Affinity and Selectivity of PD-156707

| Receptor Subtype | Tissue/System | Ki (nM) | Selectivity (ETA vs. ETB) | Reference |

|---|---|---|---|---|

| Human ETA | Cloned Receptors | 0.17 | ~787-fold | nih.gov |

| Human ETB | Cloned Receptors | 133.8 | ||

| Human ETA | Human Coronary Artery | 0.15 ± 0.06 | Not specified in this format | nih.gov |

| Human ETA | Human Saphenous Vein | 0.5 ± 0.13 | ||

| Human ETA vs. ETB | Human Left Ventricle & Kidney | Not Applicable | 1,000 to 15,000-fold | nih.gov |

Species-Specific Binding Characteristics

The pharmacological activity of PD-156707 has been evaluated in various species. In functional assays, PD-156707 was shown to inhibit vasoconstriction in isolated blood vessels from rabbits. Specifically, it antagonized ETA receptor-mediated vasoconstriction in the rabbit femoral artery with a pA2 value of 7.5 and ETB receptor-mediated vasoconstriction in the rabbit pulmonary artery with a pA2 of 4.7. nih.gov Furthermore, in vivo studies in rats demonstrated that orally administered PD-156707 effectively blocked ETA-mediated pressor responses. nih.gov

Functional Antagonism of Endothelin-1-Mediated Responses by PD-156707

PD-156707 acts as a functional antagonist, effectively inhibiting the downstream cellular signaling pathways initiated by the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor.

Inhibition of Inositol (B14025) Phosphate (B84403) Production in Recombinant Receptor Systems

Activation of the ETA receptor by ET-1 leads to the stimulation of phosphoinositide hydrolysis, resulting in the production of inositol phosphates, which act as second messengers. PD-156707 has been shown to potently antagonize this ET-1-stimulated response. In Ltk- cells engineered to express cloned human ETA receptors, PD-156707 inhibited ET-1-stimulated phosphoinositide hydrolysis with an IC50 value of 2.4 nM. nih.govmedchemexpress.com

Modulation of Arachidonic Acid Release

In addition to its effects on inositol phosphate production, PD-156707 also modulates other signaling pathways activated by ET-1. In vascular smooth muscle cells from the rabbit renal artery, PD-156707 was found to inhibit the release of arachidonic acid, another important signaling molecule, with an IC50 value of 1.1 nM. medchemexpress.com

Table 2: Functional Antagonism of ET-1 Mediated Responses by PD-156707

| Functional Response | Cell System | IC50 (nM) | Reference |

|---|---|---|---|

| Inositol Phosphate Production | Ltk- cells expressing human ETA receptors | 2.4 | nih.govmedchemexpress.com |

| Arachidonic Acid Release | Rabbit Renal Artery VSMC | 1.1 | medchemexpress.com |

Reversal and Attenuation of Endothelin-Induced Vasoconstriction in Isolated Vascular Tissues

PD-156707, a potent and selective endothelin-A (ETA) receptor antagonist, effectively reverses and attenuates vasoconstriction induced by endothelin-1 (ET-1) in various isolated vascular tissues. nih.govnih.gov As a nonpeptide antagonist, PD-156707 exhibits high affinity for the ETA receptor subtype, which is primarily responsible for mediating the profound vasoconstrictor effects of ET-1. nih.govnih.gov

In studies using isolated blood vessels, PD-156707 has demonstrated its ability to potently inhibit ET-1-mediated vasoconstriction. nih.govnih.gov For instance, in rabbit femoral artery, a tissue where vasoconstriction is mediated by ETA receptors, PD-156707 showed a pA2 value of 7.5, indicating strong antagonistic activity. nih.gov Conversely, in the rabbit pulmonary artery, where ETB receptors mediate vasoconstriction, the pA2 value was significantly lower at 4.7, highlighting the selectivity of PD-156707 for the ETA receptor. nih.gov

Further research in anesthetized rabbits has shown that intravenous administration of PD-156707 can virtually abolish the increase in renal vascular resistance induced by an intravenous bolus of human endothelin-1. nih.gov This effect was observed at doses of 0.03 and 0.3 mg/kg per hour, demonstrating the in vivo efficacy of PD-156707 in counteracting the vasoconstrictive actions of ET-1 on renal vasculature. nih.gov

Table 1: Antagonistic Activity of PD-156707 in Isolated Blood Vessels

| Tissue | Receptor Subtype Mediating Contraction | pA2 value of PD-156707 |

|---|---|---|

| Rabbit Femoral Artery | ETA | 7.5 |

| Rabbit Pulmonary Artery | ETB | 4.7 |

Data sourced from scientific literature. nih.gov

Molecular and Cellular Signaling Pathway Modulation by PD-156707

Endothelin-1 is known to stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818), in vascular smooth muscle cells. ahajournals.orgnih.gov Research has shown that ET-1 treatment increases superoxide production. ahajournals.org PD-156707, by blocking the ETA receptor, has been found to inhibit this ET-1-induced increase in superoxide. ahajournals.org

In primary cultures of pulmonary artery smooth muscle cells, exposure to ET-1 resulted in a 33% increase in superoxide production. ahajournals.org Preincubation with PD-156707 successfully blocked this increase, demonstrating its role in mitigating ET-1-mediated oxidative stress. ahajournals.org

The interaction of superoxide with nitric oxide (NO) can lead to the formation of peroxynitrite, a potent and damaging oxidant. nih.govmedcraveonline.com Studies have shown that the cotreatment of cells with ET-1 and NO leads to a 26% increase in peroxynitrite levels. ahajournals.org By preventing the initial ET-1-induced surge in superoxide, PD-156707 indirectly limits the formation of peroxynitrite. ahajournals.org This is a crucial mechanism for protecting vascular tissues from the damaging effects of this reactive nitrogen species. ahajournals.orgnih.gov

Table 2: Effect of PD-156707 on ET-1-Induced ROS Production

| Treatment | Change in Superoxide Production | Change in Peroxynitrite Levels (with NO) |

|---|---|---|

| Endothelin-1 (ET-1) | 33% increase | 26% increase |

| PD-156707 + ET-1 | Increase blocked | - |

Data represents findings from in vitro studies on pulmonary artery smooth muscle cells. ahajournals.org

The preservation of endothelial nitric oxide synthase (eNOS) activity is critical for maintaining vascular homeostasis. nih.govhoustonmethodist.org Peroxynitrite, formed from the reaction of superoxide and nitric oxide, can cause nitration of eNOS, leading to a significant reduction in its enzymatic activity. ahajournals.org In fact, preincubation of purified human eNOS protein with peroxynitrite has been shown to generate a nitrated enzyme with only 50% of the activity of the control. ahajournals.org

PD-156707 plays a protective role in maintaining eNOS function. ahajournals.org In studies involving lambs treated with inhaled nitric oxide, which elevates plasma ET-1 levels, NOS activity was found to decrease by 36.2% in control animals. ahajournals.org However, in lambs pretreated with PD-156707, NOS activity was preserved. ahajournals.org This preservation of eNOS activity is attributed to PD-156707's ability to block ET-1-mediated superoxide production, thereby limiting the formation of peroxynitrite and subsequent nitration and inactivation of eNOS. ahajournals.org

PD-156707 exerts its pharmacological effects by directly interacting with a G protein-coupled receptor (GPCR), specifically the endothelin-A (ETA) receptor. nih.govwikipedia.org GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling by activating intracellular G proteins upon ligand binding. bioanalysis-zone.comnih.gov

The binding of ET-1 to the ETA receptor typically initiates a cascade of intracellular events, a key one being the activation of phospholipase C. wikipedia.org This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This process is known as phosphoinositide hydrolysis. nih.gov

PD-156707 functions as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and initiating this signaling cascade. nih.gov Research has demonstrated that PD-156707 antagonizes ET-1-stimulated phosphoinositide hydrolysis in cells expressing cloned human ETA receptors, with an IC50 value of 2.4 nM. nih.govmedchemexpress.com This inhibition of a critical downstream signaling pathway underscores the molecular mechanism by which PD-156707 blocks the physiological effects of ET-1.

Table 3: Inhibitory Effect of PD-156707 on ET-1-Stimulated Signaling

| Signaling Pathway | Cell Type | IC50 of PD-156707 |

|---|---|---|

| Phosphoinositide Hydrolysis | Ltk- cells expressing human ETA receptors | 2.4 nM |

| Arachidonic Acid Release | Rabbit renal artery VSMC cells | 1.1 nM |

Data sourced from in vitro pharmacological studies. medchemexpress.com

Preclinical Efficacy and Therapeutic Potential of Pd 156707 in Disease Models

Cardiopulmonary System Applications

Congestive Heart Failure and Cardiac Remodeling

Mitigation of Hypoxia/Anoxia-Mediated Inhibition of Cardiomyocyte Proliferation

Hypoxia and anoxia have been shown to inhibit cardiomyocyte proliferation in the developing heart, contributing to reduced cardiomyocyte endowment plos.orgresearchgate.netsemanticscholar.org. Studies in newborn rats exposed to anoxia demonstrated a significant decrease in cardiomyocyte proliferation at postnatal days 4 and 7, leading to a reduction in cardiomyocyte number per heart weight by postnatal day 14 plos.orgresearchgate.netsemanticscholar.org. This effect was associated with decreased expression of cyclin D2, a cell cycle promoter, and increased expression of the cell cycle inhibitor p27 plos.orgsemanticscholar.org. Newborn administration of PD-156707, an ETA-receptor antagonist, significantly increased cardiomyocyte proliferation at postnatal day 4 and cell size at postnatal day 7 plos.orgresearchgate.netsemanticscholar.org. This resulted in an increase in the heart to body weight ratio in postnatal day 7 neonates plos.orgsemanticscholar.org. Furthermore, PD-156707 abrogated the anoxia-mediated decrease in cardiomyocyte proliferation and the anoxia-induced effects on cyclin D2 and p27 expression plos.orgresearchgate.netsemanticscholar.org. These findings suggest that hypoxia and anoxia inhibit cardiomyocyte proliferation in the developing heart via an endothelin-1-dependent mechanism involving ETA receptor activation, and that PD-156707 can mitigate these effects plos.orgresearchgate.netsemanticscholar.org.

Data on the effect of newborn anoxia and PD-156707 on cardiomyocyte number per heart weight in neonatal rats is presented in the table below, based on findings at different postnatal days.

| Treatment Group | Cardiomyocyte Number / g Heart Weight (P4) | Cardiomyocyte Number / g Heart Weight (P7) | Cardiomyocyte Number / g Heart Weight (P14) |

| Control | Data not explicitly available in snippets | Data not explicitly available in snippets | Data not explicitly available in snippets |

| Anoxia | Decreased plos.orgsemanticscholar.org | Decreased plos.orgsemanticscholar.org | Significantly reduced plos.orgsemanticscholar.org |

| PD156707 | Significantly increased plos.orgresearchgate.netsemanticscholar.org | Increased plos.orgsemanticscholar.org | Data not explicitly available in snippets |

| Anoxia + PD156707 | Abrogated anoxia-mediated effects plos.orgresearchgate.netsemanticscholar.org | Abrogated anoxia-mediated effects plos.orgresearchgate.netsemanticscholar.org | Anoxia-mediated effects blocked plos.orgsemanticscholar.org |

Cerebrovascular and Neurological Applications

The endothelin system is implicated in various cerebrovascular and neurological conditions nih.govplos.orgresearchgate.netnih.govnih.gov. PD-156707, as a selective ETA receptor antagonist, has been investigated for its potential therapeutic role in these areas nih.govnih.gov.

Amelioration of Ischemic Brain Damage in Models of Focal Cerebral Ischemia

Focal cerebral ischemia, often caused by a blood clot blocking a cerebral vessel, leads to reduced blood flow and potential brain tissue death columbia.edu. Activation of ETA receptors in the cerebral circulation mediates marked and prolonged vasoconstriction, which can exacerbate ischemic brain damage ahajournals.org. Preclinical studies using models of focal cerebral ischemia have investigated the effects of ETA receptor blockade ahajournals.orgahajournals.org. In a cat focal ischemia model, therapy with PD-156707 initiated after permanent middle cerebral artery occlusion resulted in a significant decrease in cerebral infarct volumes ahajournals.org. Another study in a permanent MCAO model in the cat found that PD-156707 treatment led to a progressive improvement of cerebral blood flow (CBF) to pre-ischemic levels over several hours ahajournals.org. This suggests that PD-156707 can ameliorate ischemic brain damage in part by counteracting vasoconstriction and improving blood flow in the affected area ahajournals.orgahajournals.org.

Modulation of Cerebral Perfusion Following Ischemic Insults

Optimizing cerebral perfusion is crucial for preserving salvageable brain tissue following ischemic insults nih.gov. Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor that can negatively impact cerebral blood flow ahajournals.orgnih.gov. As an ETA receptor antagonist, PD-156707 can counteract the vasoconstrictive effects mediated by this receptor subtype researchgate.netnih.gov. Studies have indicated that PD-156707 can increase cerebral perfusion gla.ac.uk. In a cat model of focal cerebral ischemia, PD-156707 treatment was associated with improved CBF ahajournals.org. This modulation of cerebral perfusion by blocking ETA receptors highlights a potential mechanism by which PD-156707 may offer therapeutic benefit in conditions involving reduced blood flow to the brain ahajournals.orggla.ac.uk.

Role in Vasospasm Associated with Subarachnoid Hemorrhage

Cerebral vasospasm is a serious complication following subarachnoid hemorrhage (SAH), contributing significantly to morbidity and mortality wikipedia.orgmedscape.comradiopaedia.org. Endothelin is implicated in the pathophysiological changes in vasospasm after SAH nih.gov. Studies in dogs have tested the prophylactic effect of PD-156707 against vasospasm after SAH nih.gov. Continuous intravenous infusion of PD-156707 significantly decreased the degree of basilar artery vasospasm compared to placebo nih.gov. Infusion of PD-156707 into the basilar artery also caused a small but significant increase in diameter compared to placebo nih.gov. These results suggest that ETA receptors mediate some of the vasospasm that occurs after SAH and that blockade of these receptors with agents like PD-156707 may be a beneficial treatment nih.gov.

Data on the effect of PD-156707 on basilar artery vasospasm in a dog model of SAH is summarized below.

| Treatment Group | Basilar Artery Diameter Reduction at Day 7 (Mean ± SE) |

| Placebo | -47 ± 5% nih.gov |

| PD156707 | -28 ± 7% nih.gov |

Expression and Antagonism in Human Gliomas and Meningiomas as a Potential Therapeutic Target

Endothelin receptors, including ETA receptors, are expressed in the brain nih.gov. Studies have investigated the expression of ETA receptors in human central nervous system tumors, such as gliomas and meningiomas nih.govnih.govnih.govresearchgate.net. Meningiomas have been found to express a higher level of ETA receptors compared with normal cortex nih.gov. Specifically, meningiomas express mainly high-affinity ETA receptors in a diffuse pattern nih.gov. Glioblastoma multiforme (GBM), a type of glioma, expresses high-affinity ETA receptors on the neovasculature nih.gov. PD-156707 has shown high affinity for the ETA receptor subtype nih.gov. The expression of ETA receptors in these tumors suggests that ETA receptor antagonists like PD-156707 may have potential therapeutic value in vascular and neoplastic diseases of the central nervous system nih.gov. Endothelin-1 has also been shown to stimulate proliferation in meningioma cell cultures, an effect that could be blocked by an ETA receptor antagonist jci.org. These findings support the potential of targeting ETA receptors with PD-156707 in the treatment of gliomas and meningiomas nih.govnih.govjci.org.

Vascular Remodeling and Proliferation

Endothelin-1 can stimulate cell proliferation in various tissues, including vascular smooth muscle cells ahajournals.orgphysiology.org. ETA receptors mediate vasoconstriction and cell proliferation nih.gov. Vascular remodeling, characterized by changes in the structure of blood vessels, is involved in several cardiovascular diseases nih.govatsjournals.org. PD-156707, as an ETA receptor antagonist, has been investigated for its effects on vascular remodeling and proliferation nih.govresearchgate.netnih.gov. Studies have shown that ETA receptor antagonists can inhibit intimal smooth muscle cell proliferation in human vessels invivochem.com. In organ culture, PD-156707 completely blocked intimal hyperplasia in human saphenous veins, suggesting a potential benefit in preventing or delaying saphenous vein graft disease invivochem.com. ET-1 stimulates pulmonary arterial smooth muscle cell proliferation, and this effect can be prevented by pretreatment with PD-156707 capes.gov.brphysiology.org. This indicates that ET-1 exerts a mitogenic effect on these cells via an increase in reactive oxygen species production, which can be blocked by PD-156707 capes.gov.brphysiology.org. These findings suggest a role for PD-156707 in modulating vascular remodeling and proliferation by inhibiting ETA receptor-mediated effects invivochem.comcapes.gov.brphysiology.org.

Inhibition of Neointimal Proliferation in Vascular Injury Models

Neointimal proliferation, the thickening of the innermost layer of a blood vessel wall, is a key process in the development of restenosis following vascular injury procedures such as angioplasty. Research has investigated the potential of PD-156707 to inhibit this proliferative response. In vitro experiments using transverse sections of human saphenous vein in culture demonstrated that a 1 µM solution of PD-156707 had a significant inhibitory effect on spontaneous neointimal proliferation compared to control conditions sci-hub.se.

Effects on Systemic Vascular Resistance

Systemic vascular resistance (SVR) is a measure of the resistance to blood flow in the systemic circulation. Endothelin-1 (ET-1), a potent vasoconstrictor, contributes to the regulation of SVR primarily through activation of ETA receptors on vascular smooth muscle cells. Studies in various animal models have examined the effects of PD-156707 on SVR.

In conscious newborn lambs, PD-156707, administered as a bolus followed by infusion, produced minor changes or no change at all in systemic vascular resistance under normoxia nih.gov. In a model of pacing-induced heart failure in conscious dogs, administration of PD-156707 significantly reduced mean arterial pressure and total peripheral resistance at various time points following the induction of pacing nih.gov. This suggests that ET-1 contributes to the maintenance of arterial pressure and peripheral resistance in this model nih.gov. In pentobarbital-anesthetized rabbits, intravenous infusions of PD-156707 at doses of 0.003, 0.01, 0.03, or 0.3 mg/kg per hour were studied for their ability to block increases in renal vascular resistance induced by an intravenous bolus of ET-1 nih.gov. Doses of 0.03 and 0.3 mg/kg per hour virtually abolished the ET-1 induced increases in renal vascular resistance nih.gov. At 0.01 and 0.003 mg/kg per hour, PD-156707 also inhibited these increases, although the effects were less pronounced nih.gov. In lambs with increased pulmonary blood flow and pressure, infusion of PD-156707 induced a modest decrease in mean pulmonary arterial pressure and left pulmonary vascular resistance at rest ahajournals.org. The increase in systemic arterial pressure induced by ET-1 was blocked during the infusion of PD-156707 in these lambs ahajournals.org.

Influence on Endothelin-Mediated Contractions in Haemorrhoidal Vascular Tissue

Endothelin receptors are present in human haemorrhoidal tissue and play a role in regulating vascular tone. Studies have investigated the influence of PD-156707 on endothelin-mediated contractions in this tissue. In human haemorrhoidal arteries (HMA) and haemorrhoidal veins (HMV), contractions induced by ET-1 were displaced in a parallel manner by the selective ETA receptor antagonist PD-156707 nih.gov. The estimated pKB values for PD-156707 were 7.89 ± 0.26 in HMA and 7.37 ± 0.27 in HMV, indicating its affinity for ETA receptors in these vessels nih.gov. The presence of a selective ETB receptor antagonist did not affect responses to ET-1 in HMA and HMV, either in the presence or absence of PD-156707, suggesting that ET-1 primarily mediates contractions via ETA receptors in these tissues nih.gov. Studies on sheep rectal artery (SRA) and vein (SRV), vessels contributing to the blood flow of the haemorrhoidal plexus, also showed that PD-156707 produced a parallel rightward displacement of ET-1-induced contractions in both vessels nih.gov. At a concentration of 3 µM, PD-156707 practically abolished contractions to ET-1 in the SRA, suggesting the response is almost entirely mediated by ETA receptors nih.gov.

Here is a summary of PD-156707's effects on ET-1-induced contractions in haemorrhoidal vascular tissue:

| Tissue Type | Agonist | PD-156707 Concentration | Effect on Contraction | pKB (Mean ± SEM) | Citation |

| Human Haemorrhoidal Artery (HMA) | ET-1 | 0.1 µM | Parallel rightward displacement | 7.89 ± 0.26 | nih.gov |

| Human Haemorrhoidal Vein (HMV) | ET-1 | 0.1 µM | Parallel rightward displacement | 7.37 ± 0.27 | nih.gov |

| Sheep Rectal Artery (SRA) | ET-1 | 100 nM | Parallel rightward displacement | Not specified | nih.gov |

| Sheep Rectal Artery (SRA) | ET-1 | 3 µM | Practically abolished contractions | Not specified | nih.gov |

| Sheep Rectal Vein (SRV) | ET-1 | 100 nM | Parallel rightward displacement | Not specified | nih.gov |

Angiogenesis and Tumor Biology

The endothelin axis, including ET-1 and its receptors, is involved in tumor growth and progression, as well as angiogenesis nih.govunimib.it. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis researchgate.netmdpi.com. PD-156707, as an ETA receptor antagonist, has been investigated for its potential impact on these processes, particularly in the context of certain cancers.

Targeting Endothelin-A Receptors in Thyroid Carcinoma Models

Increased expression of the endothelin axis has been reported in papillary thyroid tumors, suggesting the ETA receptor as a potential target for therapeutic intervention and molecular imaging in thyroid carcinoma nih.govsnmjournals.org. Studies have evaluated the expression of the ETA receptor in murine models of thyroid carcinoma using imaging methods nih.govoup.com. In these models, subcutaneous and orthotopic papillary thyroid tumor xenografts were visualized, and the binding specificity of imaging probes targeting ETA receptors was demonstrated by predosing with PD-156707 as a competing inhibitor nih.govoup.com. This indicates that PD-156707 can effectively target ETA receptors present in these thyroid tumor models nih.govoup.com. Further studies using radio- and fluorescent-labeled ETA receptor antagonists, including analogs of PD-156707, have confirmed specific binding to ETA receptors in thyroid tumor sections and in vivo in xenograft models nih.govsnmjournals.orgsnmjournals.org.

Impact on Tumor Angiogenesis via Vascular Endothelial Growth Factor (VEGF) Pathway Modulation

Activation of ETA receptors by ET-1 is understood to contribute to the process of angiogenesis through the stimulation of Vascular Endothelial Growth Factor (VEGF) expression nih.gov. VEGF is a key regulator of angiogenesis, and the VEGF/VEGFR signaling pathway is a major target for anti-angiogenic therapies in cancer mdpi.comnih.gov. Given the link between ETA receptor activation and VEGF expression, antagonism of ETA receptors by compounds like PD-156707 could potentially impact tumor angiogenesis by modulating the VEGF pathway. While direct studies explicitly detailing PD-156707's modulation of the VEGF pathway in tumor angiogenesis were not extensively found, the established relationship between ETA receptor activation and VEGF expression in the context of tumor angiogenesis suggests a potential indirect impact nih.gov. The use of ETA receptor antagonists, including PD-156707 derivatives, in imaging studies of thyroid carcinoma, a highly vascularized tumor where the endothelin axis is upregulated, further supports the relevance of targeting ETA receptors in the context of tumor vascularization nih.govsnmjournals.org.

Advanced Methodologies in Pd 156707 Research

In Vitro Experimental Paradigms

In vitro studies have provided the foundational understanding of PD-156707's mechanism of action, its affinity for endothelin receptors, and its effects on cellular and tissue functions. These controlled laboratory-based experiments have been crucial for its initial characterization.

Radioligand Binding Assays for Receptor Characterization and Localization

Radioligand binding assays have been fundamental in quantifying the affinity and selectivity of PD-156707 for endothelin receptor subtypes. These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radiolabeled ligand by an unlabeled compound like PD-156707, researchers can determine the binding affinity (Ki) of the unlabeled compound.

Studies have demonstrated that PD-156707 is a highly selective antagonist for the ETA receptor. In competition binding experiments with cloned human endothelin receptors, PD-156707 exhibited a significantly higher affinity for the ETA receptor compared to the ETB receptor. The inhibition constant (Ki) for the ETA receptor was determined to be 0.17 nM, while for the ETB receptor, it was 133.8 nM, indicating a selectivity of approximately 800-fold for the ETA receptor. nih.govmdpi.com

Further investigations in human tissues have corroborated these findings. In the human left ventricle and kidney, PD-156707 showed a remarkable 1,000- to 15,000-fold selectivity for the ETA receptor over the ETB receptor. frontiersin.org The high affinity for the ETA receptor was also confirmed in human vascular tissues, with Ki values of 0.15 nM in the coronary artery and 0.5 nM in the saphenous vein. frontiersin.org

Binding Affinity of PD-156707 for Endothelin Receptors

| Receptor Subtype | Tissue/Cell Type | Ki Value (nM) | Selectivity (ETA vs. ETB) |

|---|---|---|---|

| Human ETA | Cloned Human Receptors | 0.17 | ~800-fold |

| Human ETB | Cloned Human Receptors | 133.8 | |

| Human ETA | Human Coronary Artery | 0.15 | Not explicitly stated in this context |

| Human ETA | Human Saphenous Vein | 0.5 | |

| Human ETA | Human Left Ventricle & Kidney | 1,000 to 15,000-fold selectivity over ETB |

Cell Culture Models for Analysis of Cellular Responses and Signaling Pathways

Cell culture models are indispensable for investigating the downstream cellular effects of receptor antagonism by PD-156707. These models allow for the detailed examination of intracellular signaling cascades that are modulated by endothelin and subsequently blocked by PD-156707.

In Ltk- cells genetically engineered to express cloned human ETA receptors, PD-156707 was shown to effectively antagonize the functional responses stimulated by endothelin-1 (B181129) (ET-1). Specifically, it inhibited ET-1-stimulated phosphoinositide hydrolysis with an IC50 value of 2.4 nM. nih.gov Phosphoinositide hydrolysis is a crucial step in the signaling pathway that leads to the mobilization of intracellular calcium and the activation of protein kinase C, both of which are involved in cellular processes like contraction and proliferation.

Furthermore, in cultured vascular smooth muscle cells from rabbit renal arteries, PD-156707 demonstrated its ability to inhibit the release of arachidonic acid stimulated by ET-1, with an IC50 of 1.1 nM. mdpi.com The release of arachidonic acid is a key event in the inflammatory response and can lead to the production of various bioactive lipids. While direct studies on the effect of PD-156707 on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway are not extensively detailed in the provided search results, the inhibition of upstream signaling events like phosphoinositide hydrolysis suggests a potential modulatory role on this critical pathway involved in cell growth and differentiation.

Isolated Organ and Tissue Bath Studies (e.g., Human Isolated Blood Vessels, Rabbit Arteries)

Isolated organ and tissue bath studies provide a bridge between cellular assays and whole-animal models. These experiments use isolated tissues, such as blood vessels, to study the physiological or pharmacological responses to a compound in a more integrated system while still maintaining a controlled environment.

The antagonist properties of PD-156707 have been extensively characterized using this methodology. In studies with isolated rabbit arteries, PD-156707 was shown to inhibit vasoconstriction mediated by the ETA receptor in the femoral artery and the ETB receptor in the pulmonary artery. The pA2 values, a measure of antagonist potency, were 7.5 for the ETA receptor-mediated response and 4.7 for the ETB receptor-mediated response, further confirming its selectivity for the ETA receptor. nih.gov

Research using human isolated blood vessels has also provided crucial insights. In human coronary artery, mammary artery, and saphenous vein, PD-156707 potently antagonized the vasoconstrictor responses to ET-1. frontiersin.org The pA2 values were estimated to be 8.07 in the coronary artery, 8.45 in the mammary artery, and 8.70 in the saphenous vein. frontiersin.org These findings are particularly significant as they demonstrate the efficacy of PD-156707 in human tissues, suggesting its potential therapeutic relevance in cardiovascular diseases.

Antagonist Potency (pA2) of PD-156707 in Isolated Blood Vessels

| Tissue | Species | Receptor-Mediated Response | pA2 Value |

|---|---|---|---|

| Femoral Artery | Rabbit | ETA | 7.5 |

| Pulmonary Artery | Rabbit | ETB | 4.7 |

| Coronary Artery | Human | ETA | 8.07 |

| Mammary Artery | Human | ETA | 8.45 |

| Saphenous Vein | Human | ETA | 8.70 |

In Vivo Preclinical Animal Models

Rodent Models (Rats, Mice) for Cardiovascular, Neurological, and Oncological Investigations

Rodent models, particularly rats and mice, are widely used in preclinical research due to their well-characterized genetics, relatively short lifespan, and the availability of established disease models.

In the context of cardiovascular research, the oral activity of PD-156707 was demonstrated in rats. When administered orally, PD-156707 effectively blocked the pressor (blood pressure-increasing) responses mediated by the ETA receptor in vivo. frontiersin.org Conversely, it had no effect on the dilator (blood pressure-lowering) responses mediated by the ETB receptor, once again highlighting its in vivo selectivity. frontiersin.org While specific studies on heart failure or myocardial infarction in rodent models were not detailed in the provided search results, these initial findings on blood pressure regulation are foundational.

In neurological investigations, the potential neuroprotective effects of endothelin receptor antagonists have been a subject of interest. Although specific studies detailing the use of PD-156707 in rat or mouse models of stroke or other neurological disorders were not prominently featured in the search results, the known role of endothelin in cerebral vasospasm following subarachnoid hemorrhage suggests a potential area for its application.

Similarly, in oncological research, the role of the endothelin axis in tumor growth and metastasis has been explored. While the search results did not provide specific studies on the anti-tumor effects of PD-156707 in rodent xenograft models, this remains a plausible area of investigation given the biological context.

Large Animal Models (Lambs, Cats, Rabbits, Dogs) for Complex Pathophysiological Studies

Large animal models are often used in later stages of preclinical research as their physiology and anatomy can more closely resemble that of humans.

In rabbits, the in vivo effectiveness of PD-156707 was evaluated by its ability to block the increase in renal vascular resistance induced by an intravenous bolus of ET-1. The compound was found to be a potent and highly selective ETA receptor antagonist in this model. frontiersin.org

Studies in perinatal lambs have demonstrated the efficacy of PD-156707 in a model of hypoxic pulmonary vasoconstriction. The compound was able to reverse pulmonary hypertension induced by hypoxia, suggesting its potential utility in neonatal pulmonary hypertension.

In a feline model of stroke, the relevance of endothelin-mediated vasoconstriction has been established, providing a rationale for the investigation of ETA antagonists like PD-156707. nih.gov While specific outcomes with PD-156707 were not detailed, the model itself is a valuable tool for such research.

Canine models of heart failure are well-established and provide a platform to study the long-term effects of therapeutic interventions. mdpi.com Although direct studies of PD-156707 in these specific published models were not identified, the known involvement of the endothelin system in the pathophysiology of heart failure makes this a relevant area of investigation.

Molecular Imaging Techniques Utilizing PD-156707 Derivatives

The specificity of PD-156707 for the endothelin-A (ETA) receptor has made it an attractive scaffold for the development of molecular imaging agents. By attaching various imaging probes to the core PD-156707 molecule, researchers can visualize and quantify ETA receptor expression in vivo. This provides a powerful tool for studying the role of the endothelin system in various pathological conditions and for the development of targeted therapies.

Positron Emission Tomography (PET) Imaging of Endothelin-A Receptor Expression (e.g., [18F]-Glycosylated-PD156707)

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive quantification of physiological processes. The development of PET radioligands based on PD-156707 has enabled the in vivo visualization of ETA receptor expression, which is often upregulated in various cancers.

A notable example is the development of an 18F-labeled glycoconjugate of PD-156707, specifically [18F]-Glycosylated-PD156707. nih.govnih.gov The rationale behind glycosylation was to improve the pharmacokinetic properties of the radiotracer, as previous fluoroethoxy derivatives of PD-156707 exhibited high lipophilicity, leading to unfavorable biodistribution. nih.gove-century.us

The synthesis of this tracer involves a "click chemistry" approach, allowing for efficient and reliable 18F-labeling and glycosylation. nih.govnih.gov This method provides the radioligand in high radiochemical yields and specific activity, making it suitable for preclinical PET imaging studies. nih.gove-century.us

In vitro and in vivo Evaluation:

Preclinical small-animal PET imaging studies using [18F]-Glycosylated-PD156707 in mice bearing K1 thyroid carcinoma xenografts have shown specific and displaceable binding in the tumors. nih.govnih.gov Co-injection of a blocking dose of unlabeled PD-156707 resulted in a significant reduction in tumor uptake of the radiotracer, confirming that the imaging signal is specific to ETA receptor binding. nih.gove-century.us

Table 1: Properties of [18F]-Glycosylated-PD156707

| Property | Value | Source |

|---|---|---|

| ETAR Affinity (IC50) | 4.5 nM | nih.govnih.gov |

| ETBR Affinity (IC50) | 1.2 µM | nih.govnih.gov |

| Selectivity (ETB/ETA) | ~267-fold | nih.govnih.gov |

| Radiochemical Yield | 20-25% (not decay-corrected) | nih.gove-century.us |

| Specific Activity | 41-138 GBq/µmol | nih.gove-century.us |

Table 2: Tumor Uptake of [18F]-Glycosylated-PD156707 in K1 Thyroid Carcinoma Xenografts

| Condition | Mean Uptake (%ID/g) at 55 min p.i. | Source |

|---|---|---|

| Baseline | 0.35 ± 0.07 | nih.gove-century.us |

| With PD-156707 co-injection | 0.14 ± 0.07 | nih.gove-century.us |

These findings highlight the potential of [18F]-Glycosylated-PD156707 as a promising molecular tool for preclinical PET imaging of ETA receptor expression in thyroid carcinoma and other cancers characterized by significant angiogenesis. nih.govnih.gov

Fluorescent Reflectance Imaging (FRI) and Fluorescence Molecular Tomography (FMT) with Labeled PD-156707

Fluorescent Reflectance Imaging (FRI) and Fluorescence Molecular Tomography (FMT) are optical imaging techniques that utilize fluorescent probes to visualize and quantify biological processes in preclinical models. While these techniques offer advantages such as high sensitivity and the absence of ionizing radiation, there is currently no published research specifically detailing the development or application of fluorescently labeled PD-156707 derivatives for FRI or FMT.

The development of a PD-156707-based fluorescent probe would theoretically allow for the investigation of ETA receptor expression in superficial tissues and in small animal models. Such a tool could be valuable for high-throughput screening of ETA receptor antagonists and for studying receptor dynamics in real-time. The chemical structure of PD-156707 offers potential sites for the attachment of near-infrared (NIR) fluorophores, which would be optimal for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. However, further research is required to synthesize and validate such probes.

Single-Photon Emission Computed Tomography (SPECT) Applications in Preclinical Investigation

Single-Photon Emission Computed Tomography (SPECT) is a nuclear imaging modality that, similar to PET, uses radiotracers to visualize physiological processes. SPECT has some advantages over PET, including the use of longer-lived and more readily available radioisotopes.

Despite the successful development of a PET radioligand based on PD-156707, there are no specific preclinical studies in the available literature that describe the development or use of a PD-156707 derivative labeled with a SPECT isotope (e.g., Technetium-99m, Indium-111, or Iodine-123).

The development of a SPECT tracer based on the PD-156707 scaffold could offer a cost-effective and more widely accessible alternative to PET for imaging ETA receptor expression. The principles of radiolabeling and molecular design learned from the development of [18F]-Glycosylated-PD156707 could potentially be applied to create a SPECT agent with favorable imaging characteristics. Such a tool would be beneficial for preclinical research in oncology, cardiology, and other areas where the endothelin system plays a significant role. Future research in this area is warranted to expand the repertoire of imaging tools available for studying ETA receptor biology.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Full Chemical Name or Description |

|---|---|

| PD-156707 | sodium 2-benzo(1,3)dioxol-5-yl-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoate |

| [18F]-Glycosylated-PD156707 | An 18F-labeled glycoconjugate of PD-156707 |

| Endothelin-A (ETA) receptor | A G protein-coupled receptor involved in vasoconstriction and cell proliferation |

| Endothelin-B (ETB) receptor | A G protein-coupled receptor involved in vasodilation and clearance of endothelin |

Translational Aspects and Future Research Directions for Pd 156707

Assessment of Translational Potential for Clinical Applications of Endothelin-A Receptor Antagonism

The endothelin axis is recognized for its role in vasoconstriction and is central to the pathology of conditions such as pulmonary arterial hypertension (PAH). nih.gov Elevated plasma concentrations of endothelin peptides are observed in several cardiovascular diseases, and activation of endothelin receptors is thought to contribute to increased vascular resistance and tissue remodeling characteristic of these pathologies. nih.gov Selective ETA receptor antagonism is considered advantageous as it aims to block the vasoconstrictor effects mediated by ETA receptors while preserving the vasorelaxation and endothelin clearance functions mediated by ETB receptors, particularly in the lungs and kidneys. nih.govahajournals.org

PD-156707 demonstrates high potency and selectivity for human ETA receptors, with subnanomolar affinity and greater than 1000-fold selectivity over ETB receptors. nih.gov It has shown potent inhibition of ET-1-mediated vasoconstriction in isolated human blood vessels. nih.gov Preclinical studies utilizing animal models have indicated the efficacy of PD-156707 in conditions such as congestive heart failure (CHF), pulmonary hypertension (PH), and cerebral ischemia. nih.govresearchgate.net Despite a relatively short terminal half-life of approximately 1 hour in rats, PD-156707 exhibits good oral bioavailability (41%) in this species, suggesting suitability for chronic oral administration in preclinical settings. nih.govresearchgate.net

While PD-156707 itself has undergone preclinical evaluation with promising results in certain disease models, the broader class of endothelin receptor antagonists (ERAs) has seen clinical translation. Approved ERAs like bosentan, ambrisentan, and macitentan (B1675890) target the endothelin pathway and are used to manage PAH, slowing disease progression and alleviating symptoms. nih.gov ERAs have also shown potential in other areas, with studies evaluating their use in renal diseases such as diabetic nephropathy and IgA nephropathy (IgAN). nih.govoup.comtandfonline.com For instance, atrasentan, a selective ETA ERA, reduced the risk of renal events in patients with diabetes and chronic kidney disease in the SONAR trial. nih.govahajournals.org Sparsentan, a dual endothelin/angiotensin receptor antagonist, demonstrated superior proteinuria reduction in patients with IgAN, leading to its FDA approval for this indication. tandfonline.com

The preclinical efficacy demonstrated by PD-156707 in relevant animal models supports the translational potential of selective ETA receptor antagonism for clinical applications in cardiovascular and potentially other diseases where the endothelin system is implicated. However, the successful translation of this potential to clinical practice for PD-156707 specifically would depend on data from clinical trials, which were anticipated following the promising preclinical findings. nih.gov

Design and Synthesis of Novel Analogues of PD-156707 with Enhanced Pharmacological Properties for Diagnostic and Therapeutic Use

The development of endothelin receptor antagonists has involved the design and synthesis of numerous compounds aimed at improving pharmacological properties. researchgate.net While PD-156707 demonstrated good oral bioavailability in rats, its relatively short half-life suggested room for improvement in pharmacokinetic profiles for potential therapeutic use. nih.gov Structural analogues of PD-156707 have been reported to possess comparable selectivity and potency for the ETA receptor while exhibiting enhanced oral bioavailability and longer plasma half-lives. nih.gov

Beyond therapeutic applications, the scaffold of PD-156707 has also served as a basis for designing and synthesizing radioligands for diagnostic imaging techniques such as Positron Emission Tomography (PET). acs.orgresearchgate.netnih.gov The aim is to develop radiotracers that can assess ET receptor density in vivo, which is assumed to be abnormally regulated in certain heart diseases. nih.gov Early attempts with a 11C-labeled PD-156707 showed specific binding but suffered from low specific activity and high accumulation in bile and intestine, likely due to high lipophilicity, limiting its use for in vivo imaging. acs.orgresearchgate.net

Subsequent research has focused on synthesizing fluorinated derivatives and other PD-156707-derived radioligands incorporating hydrophilic building blocks to improve clearance properties and achieve specific uptake in target organs. acs.orgnih.gov These efforts have led to the synthesis of compounds with high affinity and selectivity for ETA receptors, comparable to the lead compound PD-156707. acs.orgnih.gov Biodistribution studies and small animal PET imaging have been employed to evaluate the improved clearance and target-specific uptake of these novel radioligands. acs.org For instance, [18F]17, a radioligand synthesized from a PD-156707-derived structure with increased hydrophilicity, demonstrated improved clearance and specific uptake in biodistribution and small animal PET studies. acs.org

The ongoing design and synthesis of PD-156707 analogues, both for improved therapeutic profiles and for diagnostic imaging, highlight the value of its core structure as a template for developing compounds with enhanced pharmacological properties and tailored applications.

Investigation of Long-Term Efficacy and Safety Profile in Chronic Disease Management

While preclinical studies explored the efficacy of PD-156707 in animal models of chronic conditions like heart failure and pulmonary hypertension, detailed information on long-term clinical efficacy and safety specifically for PD-156707 in chronic disease management is limited in the provided search results, particularly given that its clinical development was terminated. nih.govresearchgate.netmdpi.com

Preclinical data suggested PD-156707 was well suited to chronic oral dosing in animal models, despite its pharmacokinetic profile in rats. researchgate.net However, challenges were noted in some efficacy studies when administered with food, necessitating alternative administration methods like subcutaneous pellets or the use of related compounds. researchgate.net

The assessment of long-term efficacy and safety is crucial for any compound intended for chronic disease management. While the search results discuss the long-term management of chronic diseases in a general context, and the importance of self-efficacy in this process, this information is not directly tied to specific long-term efficacy and safety studies of PD-156707. ekb.egresearchgate.netnih.govresearchgate.net

Toxicology studies in dogs revealed arterial pathology at certain plasma concentrations, and the implications of these findings for human cardiovascular risk were noted as unknown, requiring further toxicologic and toxicokinetic characterization. researchgate.net This underscores the importance of comprehensive long-term safety evaluations in relevant species before clinical application for chronic conditions.

Given the termination of PD-156707's clinical development, the focus of long-term investigations has likely shifted to other endothelin receptor antagonists. However, the preclinical insights gained from PD-156707 regarding its suitability for chronic dosing in models and the observed toxicological findings would inform the development and evaluation of related compounds for long-term use in chronic diseases.

Elucidation of Additional Endothelin-Mediated Pathological Processes Amenable to PD-156707 Intervention

The endothelin system is involved in a wide array of pathological processes beyond pulmonary hypertension and heart failure, suggesting potential for ETA receptor antagonists like PD-156707 in other conditions. Research indicates the involvement of endothelin in various diseases, including renal disease (diabetic nephropathy, focal segmental glomerulosclerosis (FSGS), IgAN), cancer, fibrotic disorders, systemic scleroderma, vasospasm, and pain management. nih.govahajournals.orgoup.comtandfonline.comahajournals.organnualreviews.orgnih.gov

Preclinical studies with PD-156707 have explored its effects in several models. In addition to efficacy in models of heart failure, pulmonary hypertension, and cerebral ischemia, PD-156707 has shown protective effects in models of acute renal failure by reducing the accumulation of inflammatory cells like macrophages and myofibroblasts in the kidney. annualreviews.org This suggests a potential role in mitigating inflammation and fibrosis in renal injury.

Studies in newborn rats exposed to hypoxia/anoxia demonstrated that PD-156707, as an ETA-receptor antagonist, could significantly increase cardiomyocyte proliferation and abrogate the anoxia-mediated decrease in proliferation. plos.org This finding suggests a potential therapeutic avenue in conditions affecting cardiac development and myocyte endowment.

Furthermore, in studies involving fibroblasts, PD-156707 was shown to block the ability of ET-1 to promote collagen gel contraction. nih.gov This indicates a potential role in inhibiting myofibroblast induction and the enhanced contractile phenotype observed in fibrotic conditions.

However, it is important to note that preclinical studies with PD-156707 did not show evidence of benefit in models of chronic renal failure, atherosclerosis, myocardial ischemia/infarction, or hypertension in certain investigations. researchgate.netnih.gov

The diverse roles of the endothelin system in various pathologies suggest that selective ETA antagonism with compounds like PD-156707 could be explored for intervention in additional endothelin-mediated processes. Further research is needed to fully elucidate the mechanisms and potential efficacy in these diverse conditions.

Exploration of Combination Therapies and Synergistic Effects with PD-156707

The exploration of combination therapies is a common strategy in drug development to enhance therapeutic efficacy, reduce drug resistance, and potentially minimize adverse effects by allowing for lower doses of individual agents. lcfamerica.orgrsc.orgmdpi.com This approach is widely used in various diseases, including cancer. lcfamerica.orgnih.gov

While the provided search results discuss the general principles and benefits of combination therapy and its application in conditions like cancer and renal disease, there is no specific information detailing studies on combination therapies involving PD-156707. tandfonline.comlcfamerica.orgrsc.orgmdpi.comnih.govunimib.it

However, the success of combination approaches involving other ERAs provides a rationale for exploring similar strategies with selective ETA antagonists like PD-156707 or its analogues. For instance, the dual endothelin/angiotensin receptor antagonist sparsentan, which combines ETA antagonism with angiotensin receptor blockade, has shown superior outcomes in IgAN compared to standard therapy. tandfonline.com This highlights the potential for synergistic effects when targeting multiple pathways involved in disease pathogenesis.

Future research directions for compounds acting on the endothelin system could involve investigating combinations of selective ETA antagonists with agents targeting other relevant pathways in specific diseases. For example, in nephrology, exploring combination strategies with SGLT2 inhibitors in conjunction with ERAs is an area of ongoing research. tandfonline.com

Q & A

Q. What is the molecular mechanism of PD-156707 as an endothelin receptor antagonist (ERA)?

PD-156707 acts as a negative allosteric modulator of ETA receptors, reducing sensitivity to endothelins (ET-1 and ET-2) by altering receptor conformation. This mechanism is validated through competitive binding assays and concentration-response experiments in isolated rat resistance arteries, where PD-156707 demonstrated higher affinity (pKB 8.5±0.3 for ET-1) compared to other ERAs like BQ123 .

Q. Which experimental models are suitable for studying PD-156707's vascular effects?

Isolated rat resistance arteries (e.g., mesenteric arteries) are optimal for in vitro studies due to their physiological relevance to hypertension and stroke models. In vivo models should incorporate standardized protocols for measuring arterial contraction/relaxation and account for interspecies variability in receptor expression .

Q. How do researchers determine the effective concentration range for PD-156707 in vitro?

Effective concentrations are derived from dose-response curves using cumulative dosing (e.g., 1 nM–10 μM). PD-156707's potency is quantified via pKB values, with 100 nM showing significant inhibition of ET-1-induced contractions in mesenteric arteries. Pre-treatment durations (10–30 minutes) are critical to assess equilibrium binding .

Q. What are the primary pharmacological outcomes measured in PD-156707 studies?

Key metrics include:

- Percentage reduction in maximal arterial contraction.

- Shift in ET-1/ET-2 concentration-response curves.

- Comparison of pKB values across vascular beds (e.g., mesenteric vs. cerebral arteries) to evaluate system-dependence .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize PD-156707's allosteric modulation?

SAR analysis involves modifying the butenolide core to enhance binding affinity or reduce off-target effects. For example, adding a fluorophore to PD-156707 (for diagnostic use) reduced antagonism, highlighting steric hindrance as a critical factor. Computational docking studies with ETA receptor models can further guide rational design .

Q. What experimental designs address contradictions in PD-156707's efficacy across studies?

Discrepancies (e.g., variable relaxation responses in different vascular beds) require:

Q. How do researchers distinguish allosteric vs. orthosteric modulation in PD-156707 studies?

Allosteric modulation is confirmed via:

- Saturability tests : High antagonist concentrations (e.g., 1 μM BMS-193884) show non-competitive inhibition.

- Agonist-dependence : PD-156707's pKB values differ significantly between ET-1 (8.5±0.3) and ET-2 (7.9±0.3), indicating agonist-specific effects .

Q. What methodologies validate PD-156707's therapeutic potential in hypertension models?

- In vivo : Measure blood pressure changes in hypertensive rodents pre-/post-PD-156707 administration.

- Ex vivo : Assess endothelial function in isolated arteries using wire myography.

- Translational : Cross-validate findings with human tissue samples to address species-specific receptor dynamics .

Q. How can researchers integrate PD-156707 into multi-target therapies for vascular diseases?

Co-administration with angiotensin AT1 antagonists (e.g., PS-433540) or nitric oxide donors is explored to enhance efficacy. Dual-target studies require rigorous pharmacokinetic profiling to avoid off-target interactions and ensure synergistic effects .

Q. What statistical approaches are recommended for analyzing PD-156707's concentration-response data?

- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.

- Two-way ANOVA : Compare treatments across multiple agonists and concentrations.

- Error propagation : Quantify uncertainties from instrument precision and biological variability .

Methodological Best Practices

- Experimental Reproducibility : Document protocols using guidelines from (e.g., specifying artery isolation techniques, buffer compositions).

- Data Interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid biases ().

- Conflict Resolution : Apply dialectical analysis () to prioritize principal contradictions (e.g., agonist-dependence vs. system-dependence) in complex datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.